Fmoc-Lys(Boc)-Cys(Psi(Me,Me)pro)-OH
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Overview
Description
Fmoc-Lys(Boc)-Cys(Psi(Me,Me)pro)-OH is a modified amino acid derivative used in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) group, which serves as a protecting group for the amino terminus, and a tert-butyloxycarbonyl (Boc) group, which protects the side chain of lysine. The cysteine residue is modified with a Psi(Me,Me)pro group, which is a pseudo-proline derivative that enhances the solubility and stability of peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Lys(Boc)-Cys(Psi(Me,Me)pro)-OH typically involves multiple steps:
Protection of Amino and Side Chain Groups: The amino group of lysine is protected with the Fmoc group, and the side chain amino group is protected with the Boc group.
Introduction of Pseudo-Proline: The cysteine residue is modified with the Psi(Me,Me)pro group to form the pseudo-proline derivative.
Coupling Reactions: The protected amino acids are coupled using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS).
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines facilitate the stepwise addition of amino acids to a growing peptide chain, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Lys(Boc)-Cys(Psi(Me,Me)pro)-OH undergoes several types of chemical reactions:
Deprotection Reactions: Removal of the Fmoc group using piperidine and the Boc group using trifluoroacetic acid (TFA).
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Oxidation and Reduction: The cysteine residue can undergo oxidation to form disulfide bonds or reduction to break these bonds.
Common Reagents and Conditions
Piperidine: Used for Fmoc deprotection.
Trifluoroacetic Acid (TFA): Used for Boc deprotection.
Carbodiimides (e.g., DIC, EDC): Used for peptide coupling reactions.
Oxidizing Agents (e.g., DMSO): Used for disulfide bond formation.
Reducing Agents (e.g., DTT): Used for disulfide bond reduction.
Major Products Formed
Peptides: The primary products formed are peptides with specific sequences and functionalities.
Disulfide Bonds: Oxidation of cysteine residues leads to the formation of disulfide bonds, which stabilize the peptide structure.
Scientific Research Applications
Chemistry
Fmoc-Lys(Boc)-Cys(Psi(Me,Me)pro)-OH is widely used in the synthesis of complex peptides and proteins. Its unique protecting groups and pseudo-proline modification enhance the efficiency and yield of peptide synthesis.
Biology
In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and the structural properties of peptides.
Medicine
This compound is utilized in the development of peptide-based therapeutics, including antimicrobial peptides, enzyme inhibitors, and peptide vaccines.
Industry
In the industrial sector, this compound is employed in the production of synthetic peptides for various applications, including cosmetics, food additives, and pharmaceuticals.
Mechanism of Action
The mechanism of action of Fmoc-Lys(Boc)-Cys(Psi(Me,Me)pro)-OH involves the formation of stable peptide bonds and the protection of reactive groups during synthesis. The Fmoc and Boc groups prevent unwanted side reactions, while the Psi(Me,Me)pro modification enhances solubility and stability. The cysteine residue can form disulfide bonds, contributing to the structural integrity of the peptide.
Comparison with Similar Compounds
Similar Compounds
- Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH
- Fmoc-Lys(Boc)-Ser(Psi(Me,Me)pro)-OH
- Fmoc-Lys(Boc)-Val(Psi(Me,Me)pro)-OH
Uniqueness
Fmoc-Lys(Boc)-Cys(Psi(Me,Me)pro)-OH is unique due to the presence of the cysteine residue, which allows for the formation of disulfide bonds. This feature is not present in similar compounds with threonine, serine, or valine residues. The pseudo-proline modification also imparts enhanced solubility and stability, making it a valuable tool in peptide synthesis.
Properties
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H41N3O7S/c1-31(2,3)42-29(39)33-17-11-10-16-25(27(36)35-26(28(37)38)19-43-32(35,4)5)34-30(40)41-18-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h6-9,12-15,24-26H,10-11,16-19H2,1-5H3,(H,33,39)(H,34,40)(H,37,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFUARUDYABHPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CS1)C(=O)O)C(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H41N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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